Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate is a nitroaromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its molecular formula is C₁₄H₁₇N₂O₆, with a molecular weight of 309.30 g/mol (CAS: 188586-91-6) . The Boc group enhances stability during synthetic processes, while the 2-nitrophenyl moiety contributes to electronic effects and reactivity. This compound is primarily used as an intermediate in pharmaceutical and organic synthesis, particularly in constructing complex molecules via peptide coupling or nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-11(12(17)21-4)9-7-5-6-8-10(9)16(19)20/h5-8,11H,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGIAJUXVQMDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium hydroxide, water.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction of the nitro group: 2-Amino-2-(2-nitrophenyl)acetic acid.
Hydrolysis of the ester: 2-((tert-Butoxycarbonyl)amino)-2-(2-nitrophenyl)acetic acid.
Deprotection of the Boc group: 2-Amino-2-(2-nitrophenyl)acetic acid.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in drug development as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, in drug development, it might act as a prodrug that releases an active pharmaceutical ingredient upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific bioactive compound it is converted into.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Nitrophenyl Substitution
The position of the nitro group on the phenyl ring significantly impacts electronic properties and reactivity.
- Electronic Effects : The 2-nitro group induces stronger steric and electronic effects compared to 3- or 4-nitro isomers, influencing reactivity in substitution reactions.
- Crystallography: The para-nitro analog (tert-butyl ester) crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, β = 94.88°, suggesting distinct packing interactions compared to ortho/meta isomers .
Functional Group Variations
2.2.1 Amino Group Protection
- The Boc group prevents undesired side reactions (e.g., nucleophilic attack) but requires acidic conditions for deprotection.
2.2.2 Ester Group Variations
- tert-Butyl esters are bulkier, often used to improve crystallinity for structural analysis.
Substituent Modifications
2.3.1 Phosphoryl vs. Nitro Groups
- Phosphoryl analogs exhibit distinct electronic properties, making them suitable as transition-state analogs in enzyme inhibition.
2.3.2 Aliphatic vs. Aromatic Substituents
- Fluorinated aliphatic groups enhance metabolic stability and bioavailability in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
